molecular formula C14H9ClO4 B577714 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261992-51-1

3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No. B577714
CAS RN: 1261992-51-1
M. Wt: 276.672
InChI Key: SEOIMCAUVMASRO-UHFFFAOYSA-N
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Description

3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is a chemical compound with the empirical formula C13H9ClO2. It has a molecular weight of 232.66 . The compound is a solid and its structure can be represented by the SMILES string OC(C1=C(C=CC=C1)C2=CC=CC(Cl)=C2)=O .


Molecular Structure Analysis

The molecular structure of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid consists of two phenyl rings connected by a single bond, with a chlorine atom attached to one of the rings and a carboxylic acid group attached to the other . The InChI code for this compound is 1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid include a molecular weight of 232.66 g/mol . The compound is a solid . The compound’s structure can be represented by the SMILES string OC(C1=C(C=CC=C1)C2=CC=CC(Cl)=C2)=O .

Scientific Research Applications

C12H9Cl\mathrm{C_{12}H_9Cl}C12​H9​Cl

and a molecular weight of approximately 188.65 g/mol . Here are six unique applications:

Boronic Acid Derivatives

The compound can be converted into its boronic acid derivative, (3’-chloro-[1,1’-biphenyl]-3-yl)boronic acid . Boronic acids are essential in Suzuki-Miyaura cross-coupling reactions, which enable the construction of carbon-carbon bonds. Researchers utilize these reactions to synthesize various organic compounds, such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-(3-carboxyphenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOIMCAUVMASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689903
Record name 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboxyphenyl)-2-chlorobenzoic acid

CAS RN

1261992-51-1
Record name 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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